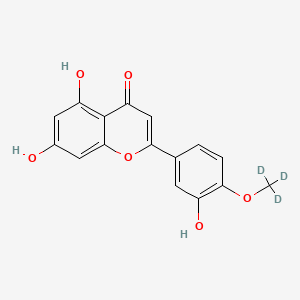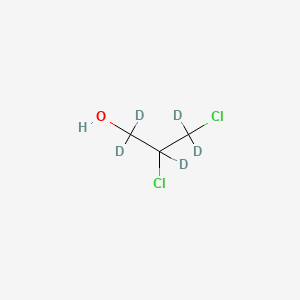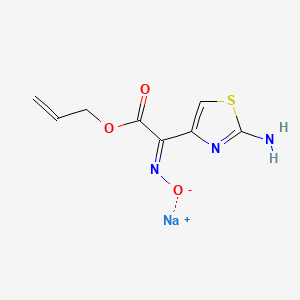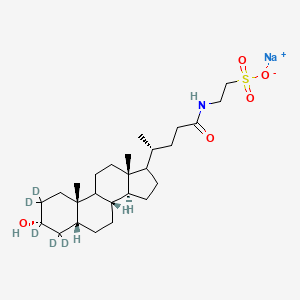
Taurolithocholic Acid-d5 Sodium Salt
Overview
Description
Taurolithocholic Acid-d5 Sodium Salt is a deuterated form of Taurolithocholic Acid Sodium Salt. It is a bile acid derivative that is used primarily in scientific research. The compound is known for its role in inhibiting radioligand binding to muscarinic M1 receptors, but not to M2 or M3 receptors . This makes it a valuable tool in neurological research and other scientific studies.
Mechanism of Action
Target of Action
Taurolithocholic Acid-d5 Sodium Salt, also known as this compound (Major), is a potent cholestatic agent and a potent Ca2+ agonist . This means that its primary targets are the calcium channels in the body .
Mode of Action
The compound interacts with its targets, the calcium channels, by acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound initiates a response in the calcium channels, leading to changes in the body’s calcium levels .
Biochemical Pathways
The compound affects the calcium signaling pathway . This pathway plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and cell growth . By acting as a Ca2+ agonist, this compound can influence these processes .
Pharmacokinetics
It is known that the compound’s deuterium labeling can potentially affect its pharmacokinetic and metabolic profiles . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its role as a Ca2+ agonist . By influencing calcium signaling, the compound can affect a wide range of cellular processes, including cell growth and neurotransmitter release .
Biochemical Analysis
Biochemical Properties
Taurolithocholic Acid-d5 Sodium Salt interacts with various enzymes and proteins in biochemical reactions. It is known to modulate protein kinase C in isolated rat hepatocytes . It is also a potent Ca2+ agonist, indicating that it may interact with calcium channels or other calcium-binding proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to exert cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets . This suggests that it influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taurolithocholic Acid-d5 Sodium Salt involves the deuteration of Taurolithocholic Acid Sodium Salt. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle stable isotopes. The process involves multiple steps, including the synthesis of the parent compound, deuteration, and purification. The final product is usually obtained in a high-purity form suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Taurolithocholic Acid-d5 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bile acid backbone.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different bile acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Taurolithocholic Acid-d5 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids and their derivatives.
Biology: Employed in studies of bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and other diseases.
Industry: Used in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Taurolithocholic Acid Sodium Salt: The non-deuterated form of the compound.
Taurocholic Acid: Another bile acid derivative with different receptor binding properties.
Tauroursodeoxycholic Acid: A bile acid with neuroprotective and anti-apoptotic properties.
Uniqueness
Taurolithocholic Acid-d5 Sodium Salt is unique due to its deuterated nature, which makes it a valuable tool in research involving stable isotopes. Its specific interaction with muscarinic M1 receptors also sets it apart from other bile acid derivatives .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERYJYXPRIDTO-SDXLJUFPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676148 | |
| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265476-97-8 | |
| Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
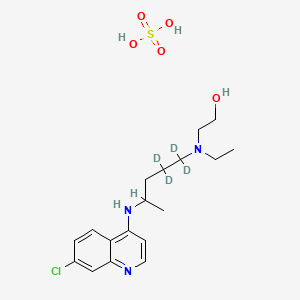
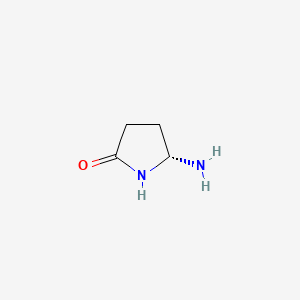

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

